molecular formula C21H21N3O2 B2955414 2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1904369-16-9

2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2955414
CAS RN: 1904369-16-9
M. Wt: 347.418
InChI Key: OCXVFWQFBJATPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(3-(m-tolyl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one” is a complex organic molecule. It is related to the class of compounds known as pyrrolopyrimidines . These compounds are known for their diverse chemical structures and potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound is complex, featuring a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The molecule also contains a tolyl group, which is a functional group related to toluene .

Scientific Research Applications

Antimicrobial Activity

Pyrrolo[2,3-d]pyrimidines have been reported to possess significant antimicrobial properties . The compound could be explored for its efficacy against various bacterial and fungal strains, contributing to the development of new antibiotics or antifungal agents.

Antitumor and Anti-HIV Activity

These compounds have shown promise in antitumor and anti-HIV research . The structural features of the compound may allow it to interact with specific proteins or enzymes involved in cancer cell proliferation or HIV replication, making it a potential candidate for drug development in these areas.

Antiangiogenic Properties

The antiangiogenic activity of pyrrolo[2,3-d]pyrimidines can be harnessed in cancer therapy to inhibit the growth of new blood vessels that tumors need to grow . Research into the specific antiangiogenic mechanisms of this compound could lead to novel treatments for various types of cancer.

Adenosine Receptor Antagonism

Some derivatives of pyrrolo[2,3-d]pyrimidines are known to act as selective A1-adenosine receptor antagonists . This property can be utilized in the development of drugs to treat cardiovascular diseases, as adenosine receptors play a crucial role in heart rate and rhythm regulation.

Anti-Inflammatory and Analgesic Effects

The compound’s potential anti-inflammatory and analgesic effects could be investigated for the treatment of chronic pain and inflammatory diseases . Its ability to modulate inflammatory pathways could make it a valuable addition to the pharmacopeia for these conditions.

Synthetic and Medicinal Chemistry

In synthetic chemistry, this compound could serve as a precursor or intermediate in the synthesis of more complex molecules with desired biological activities . Its structural complexity offers a versatile framework for the development of new medicinal compounds.

Neuropharmacology

Given the structural similarity of pyrrolo[2,3-d]pyrimidines to purines, which are important neurotransmitters, the compound could be studied for its effects on the central nervous system . It may have applications in treating neurological disorders or as a tool in neuropharmacological research.

Agricultural Chemistry

Lastly, the antimicrobial properties of the compound could be extended to agricultural applications, where it might be used to protect crops from fungal and bacterial diseases . This could lead to the development of safer and more effective agrochemicals.

properties

IUPAC Name

5-[3-(3-methylphenyl)propanoyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-5-4-6-16(13-15)8-9-20(25)23-12-10-18-17(14-23)21(26)24-11-3-2-7-19(24)22-18/h2-7,11,13H,8-10,12,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXVFWQFBJATPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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